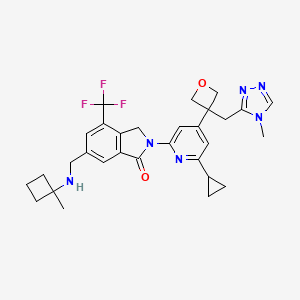

Cbl-b-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H33F3N6O2 |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

2-[6-cyclopropyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]-2-pyridinyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C30H33F3N6O2/c1-28(6-3-7-28)34-13-18-8-21-22(23(9-18)30(31,32)33)14-39(27(21)40)25-11-20(10-24(36-25)19-4-5-19)29(15-41-16-29)12-26-37-35-17-38(26)2/h8-11,17,19,34H,3-7,12-16H2,1-2H3 |

InChI Key |

MNELVOQWIAZVEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)NCC2=CC3=C(CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6(COC6)CC7=NN=CN7C)C(=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Cbl-b-IN-9: A Technical Deep Dive into a Novel E3 Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cbl-b-IN-9, also identified as Compound 300 in patent literature, is a potent small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b). As a critical negative regulator of T-cell activation, Cbl-b has emerged as a high-potential target for cancer immunotherapy. Inhibition of Cbl-b is sought to enhance the body's natural anti-tumor immune response. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including available preclinical data and detailed experimental methodologies for key assays. The information presented herein is intended to support researchers and drug development professionals in the advancement of novel immunotherapies targeting the Cbl-b pathway.

Introduction to Cbl-b and the Rationale for Inhibition

The E3 ubiquitin ligase Cbl-b is a crucial intracellular immune checkpoint that attenuates T-cell and NK-cell activation, thereby playing a significant role in maintaining immune homeostasis.[1][2] In the context of oncology, tumors can exploit this regulatory mechanism to evade immune surveillance. By inhibiting Cbl-b, the activation threshold of T-cells can be lowered, leading to a more robust and sustained anti-tumor immune response.[2] The therapeutic potential of Cbl-b inhibitors is underscored by the observation that mice deficient in Cbl-b demonstrate spontaneous tumor rejection.[2] this compound has been developed as a potent inhibitor of this key immunological gatekeeper.

Discovery and Development of this compound

This compound, also referred to as Compound 300, was disclosed in patent literature from Genentech.[1] It is a potent inhibitor of both Cbl-b and the closely related c-Cbl.[1] The discovery of this compound is part of a broader effort in the pharmaceutical industry to develop small molecule inhibitors of Cbl-b for immuno-oncology applications.

Preclinical Data for this compound

The primary publicly available quantitative data for this compound pertains to its in vitro enzymatic inhibitory activity. This data is crucial for understanding the potency of the compound against its intended target.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound (Compound 300) | Cbl-b | Biochemical Assay | 5.6 | [1] |

| This compound (Compound 300) | c-Cbl | Biochemical Assay | 4.7 | [1] |

Table 1: In vitro inhibitory activity of this compound.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of the Cbl-b E3 ubiquitin ligase. By binding to Cbl-b, it prevents the ubiquitination of downstream target proteins that are critical for T-cell receptor (TCR) signaling. This interference with the ubiquitination cascade leads to the sustained activation of T-cells, thereby enhancing the immune response against cancer cells. The inhibition of Cbl-b effectively "releases the brakes" on T-cell activation, a key strategy in modern cancer immunotherapy.

Below is a diagram illustrating the Cbl-b signaling pathway and the proposed mechanism of action for this compound.

Caption: Cbl-b signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the assays typically employed for Cbl-b inhibitors, the following sections outline the methodologies for key experiments.

Cbl-b Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to determine the in vitro potency of inhibitors against Cbl-b's E3 ligase activity.

Principle: The assay measures the ubiquitination of a substrate by Cbl-b. A terbium-labeled antibody recognizes the GST-tagged Cbl-b, and a fluorescently labeled ubiquitin is used. When Cbl-b is active, it auto-ubiquitinates, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibitors will disrupt this process, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.1% Triton X-100).

-

Reconstitute recombinant human Cbl-b (GST-tagged), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and fluorescently labeled ubiquitin in assay buffer.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add this compound dilutions.

-

Add a mixture of Cbl-b, E1, E2, and fluorescently labeled ubiquitin to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add a solution containing the terbium-labeled anti-GST antibody to stop the reaction and allow for antibody binding.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor fluorophore).

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

The Lynchpin of Lymphocyte Quiescence: A Technical Guide to Cbl-b in T-Cell Activation and Tolerance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) stands as a critical gatekeeper of T-cell immunity, playing a non-redundant role in establishing the threshold for T-cell activation and maintaining peripheral tolerance. Its function as a negative regulator prevents spurious T-cell responses to self-antigens, thereby averting autoimmunity. Conversely, the absence or inhibition of Cbl-b unleashes a potent anti-tumor immune response, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Cbl-b's function in T-cell activation and tolerance, offering detailed experimental protocols and quantitative data to support further research and drug development in this arena.

Introduction: The Molecular Architecture of Cbl-b

Cbl-b is a member of the Cbl family of RING finger E3 ubiquitin ligases.[1][2] Its structure is modular, comprising several key domains that dictate its function and interactions with a multitude of signaling proteins.[1][3]

-

Tyrosine Kinase Binding (TKB) Domain: Located at the N-terminus, the TKB domain is a composite structure of a four-helix bundle, a calcium-binding EF-hand, and a variant SH2 domain.[1][3] This domain is crucial for recognizing and binding to specific phosphorylated tyrosine motifs on substrate proteins, such as ZAP-70 and Syk, thereby conferring substrate specificity.[4][5]

-

RING Finger (RF) Domain: The "Really Interesting New Gene" (RING) finger domain is the catalytic heart of Cbl-b, responsible for its E3 ubiquitin ligase activity.[3][4] It recruits E2 ubiquitin-conjugating enzymes, facilitating the transfer of ubiquitin to target substrates.[4][6] The structural integrity of the RING domain is absolutely essential for Cbl-b's negative regulatory function.[4]

-

Proline-Rich (PR) Region: This region contains multiple PXXP motifs that serve as docking sites for proteins containing Src Homology 3 (SH3) domains, such as Grb2 and CIN85.[1][7] These interactions are critical for assembling larger signaling complexes and localizing Cbl-b to its substrates.

-

Ubiquitin-Associated (UBA) Domain: Situated at the C-terminus, the UBA domain binds to ubiquitin and polyubiquitin chains.[1][8] This interaction is thought to be important for the processivity of ubiquitination and for the dimerization of Cbl-b, which is regulated by ubiquitin binding and is required for its full biological activity.[1][9]

Cbl-b as a Negative Regulator of T-Cell Activation

A productive T-cell response requires two signals: signal 1 through the T-cell receptor (TCR) recognizing its cognate antigen presented by an antigen-presenting cell (APC), and signal 2, a costimulatory signal, most prominently delivered through the CD28 receptor. Cbl-b acts as a crucial checkpoint, particularly in the absence of robust costimulation.

In the absence of CD28 co-stimulation, Cbl-b is highly expressed and active, setting a high threshold for T-cell activation.[2] It achieves this by targeting key downstream signaling molecules for ubiquitination and subsequent degradation or functional inactivation. Key substrates of Cbl-b in this context include:

-

PLC-γ1 (Phospholipase C-gamma 1): Cbl-b-mediated ubiquitination of PLC-γ1 impairs its activation, leading to reduced calcium mobilization, a critical event in T-cell activation.[10]

-

PKC-θ (Protein Kinase C-theta): Another crucial signaling intermediate, PKC-θ, is also targeted by Cbl-b, further dampening downstream signaling cascades leading to NF-κB activation.[2][10]

-

Vav1: Cbl-b negatively regulates the guanine nucleotide exchange factor Vav1, which is essential for actin cytoskeletal rearrangement and the formation of the immunological synapse.[3]

-

p85 subunit of PI3K: Cbl-b can target the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) for ubiquitination, thereby inhibiting the PI3K-Akt signaling pathway, which is crucial for T-cell proliferation and survival.[11]

Upon CD28 engagement, Cbl-b itself is targeted for ubiquitination and proteasomal degradation, effectively "releasing the brake" on T-cell activation and allowing for a robust immune response.[2]

Quantitative Effects of Cbl-b Deficiency on T-Cell Activation

The absence of Cbl-b dramatically lowers the threshold for T-cell activation, leading to hyper-responsiveness. This is evident in the increased proliferation and cytokine production observed in T-cells from Cbl-b knockout (Cblb-/-) mice.

| Parameter | Cell Type | Stimulation | Wild-Type (WT) Response | Cbl-b -/- Response | Reference |

| IL-2 Production | CD4+ T-cells | anti-CD3 | Low/Undetectable | Significantly Increased | [12] |

| CD4+ T-cells | anti-CD3 + anti-CD28 | High | Further Increased | [12] | |

| CD8+ T-cells | anti-CD3 | Low | Significantly Increased | [13] | |

| IFN-γ Production | CD8+ T-cells | anti-CD3 | Low | Markedly Augmented | [13][14] |

| Proliferation | CD4+ T-cells | anti-CD3 | Low | High (comparable to WT with anti-CD3+anti-CD28) | [15] |

| CD8+ T-cells | anti-CD3 | Low | High (comparable to WT with anti-CD3+anti-CD28) | [13] | |

| CD25 Expression | CD4+ T-cells | anti-CD3 + anti-CD28 | Upregulated | Higher Upregulation | [12] |

| CD69 Expression | CD4+ T-cells | anti-CD3 + anti-CD28 | Upregulated | Higher Upregulation | [16] |

The Indispensable Role of Cbl-b in T-Cell Tolerance and Anergy

T-cell anergy is a state of unresponsiveness induced when T-cells receive TCR stimulation (signal 1) in the absence of costimulation (signal 2). This is a crucial mechanism of peripheral tolerance to prevent autoimmunity. Cbl-b is a central player in the induction and maintenance of T-cell anergy.[10]

Upon anergizing stimuli, such as stimulation with ionomycin or TCR engagement without costimulation, the expression of Cbl-b is upregulated.[10][17] The elevated levels of Cbl-b then suppress the very signaling pathways that are required for a productive T-cell response, effectively locking the T-cell in a hyporesponsive state. Cbl-b-deficient T-cells are resistant to the induction of anergy both in vitro and in vivo.[10][16]

The autoimmune phenotype of Cblb-/- mice further underscores the critical role of Cbl-b in maintaining tolerance. These mice spontaneously develop autoantibodies and T-cell infiltrates in multiple organs.[18][19] Furthermore, Cblb-/- mice are highly susceptible to experimentally induced autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[18]

Signaling Pathways and Experimental Workflows

Cbl-b Signaling in T-Cell Activation and Tolerance

The following diagram illustrates the central role of Cbl-b in modulating the signaling cascades downstream of the TCR and CD28.

Caption: Cbl-b signaling in T-cell activation and tolerance.

Experimental Workflow: In Vitro T-Cell Anergy Induction

The following diagram outlines a typical workflow for inducing and assessing T-cell anergy in vitro, a key experiment for studying Cbl-b function.

Caption: Experimental workflow for in vitro T-cell anergy induction.

Key Experimental Protocols

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleoside, [³H]-thymidine, into newly synthesized DNA.

Materials:

-

Purified CD4+ or CD8+ T-cells from wild-type and Cblb-/- mice.

-

96-well round-bottom culture plates.

-

Complete RPMI-1640 medium.

-

Plate-bound anti-CD3 antibody (e.g., clone 2C11).

-

Soluble anti-CD28 antibody (e.g., clone 37.51).

-

[³H]-thymidine.

-

Cell harvester.

-

Scintillation counter.

Protocol:

-

Coat 96-well plates with anti-CD3 antibody at various concentrations (e.g., 0.1-10 µg/mL) overnight at 4°C.

-

Wash plates three times with sterile PBS.

-

Seed purified T-cells at a density of 1 x 10⁵ cells/well in 200 µL of complete RPMI-1640 medium.

-

For costimulation conditions, add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

During the last 8-18 hours of culture, pulse the cells with 1 µCi of [³H]-thymidine per well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. Data are typically expressed as counts per minute (CPM).

In Vitro T-Cell Anergy Induction

This protocol describes the induction of anergy in T-cells using ionomycin, a calcium ionophore that mimics TCR signaling without providing costimulation.

Materials:

-

Activated CD4+ T-cells from wild-type and Cblb-/- mice.

-

Complete RPMI-1640 medium.

-

Ionomycin.

-

Reagents for restimulation and proliferation/cytokine analysis (see Protocol 5.1 and standard ELISA protocols).

Protocol:

-

Culture activated CD4+ T-cells (previously stimulated with antigen or anti-CD3/CD28 for 2-3 days) in complete RPMI-1640 medium.

-

Treat the cells with ionomycin (e.g., 200-500 ng/mL) for 16 hours at 37°C in a 5% CO₂ incubator. A control group of cells should be cultured without ionomycin.

-

After the 16-hour incubation, wash the cells extensively (at least three times) with fresh medium to remove all traces of ionomycin.

-

Rest the cells in fresh medium for a short period (e.g., 1-2 hours).

-

Restimulate the anergized and control T-cells with optimal concentrations of plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Assess T-cell responsiveness by measuring proliferation (as in Protocol 5.1) and IL-2 production (via ELISA) 48 hours after restimulation.

Flow Cytometry Analysis of T-Cell Activation Markers

This protocol details the staining and analysis of cell surface activation markers on T-cells by flow cytometry.

Materials:

-

Single-cell suspension of lymphocytes from stimulated or unstimulated wild-type and Cblb-/- mice.

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) and activation markers (e.g., anti-CD25, anti-CD69).

-

Flow cytometer.

Protocol:

-

Prepare a single-cell suspension of lymphocytes from the spleen or lymph nodes.

-

Aliquot approximately 1 x 10⁶ cells per tube.

-

Wash the cells with FACS buffer.

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate combination of fluorochrome-conjugated antibodies.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software. Gate on lymphocyte populations based on forward and side scatter, then on CD4+ or CD8+ T-cell populations. Within these gates, quantify the percentage of cells expressing CD25 and CD69 and their mean fluorescence intensity (MFI).

Conclusion and Future Directions

Cbl-b is a master regulator of T-cell activation and tolerance, and its intricate control over immune responses has profound implications for both autoimmune diseases and cancer. The hyper-responsive phenotype of Cbl-b deficient T-cells highlights its potential as a therapeutic target. Small molecule inhibitors of Cbl-b are currently under development and show promise in enhancing anti-tumor immunity.

Future research should focus on further elucidating the complete repertoire of Cbl-b substrates in T-cells under various activation states. A deeper understanding of the spatiotemporal regulation of Cbl-b activity will be crucial for the development of highly specific and effective therapeutic interventions. Furthermore, exploring the interplay between Cbl-b and other immune checkpoint molecules will likely reveal novel avenues for combination therapies in oncology. The continued investigation of this pivotal E3 ubiquitin ligase will undoubtedly pave the way for innovative treatments for a range of human diseases.

References

- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis of the TKB domain of ubiquitin ligase Cbl-b complexed with its small inhibitory peptide, Cblin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of a c-Cbl–UbcH7 Complex RING Domain Function in Ubiquitin-Protein Ligases | Semantic Scholar [semanticscholar.org]

- 7. Coupling of the proto-oncogene product c-Cbl to the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cbl-b interacts with ubiquitinated proteins; differential functions of the UBA domains of c-Cbl and Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for ubiquitin-mediated dimerization and activation of the ubiquitin protein ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cbl-b regulates antigen-induced TCR down-regulation and IFN-gamma production by effector CD8 T cells without affecting functional avidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. rupress.org [rupress.org]

- 17. Molecular regulation of T-cell anergy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 19. Frontiers | Cbl-b Deficiency in Mice Results in Exacerbation of Acute and Chronic Stages of Allergic Asthma [frontiersin.org]

The Structure-Activity Relationship of Cbl-b-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint and an E3 ubiquitin ligase that negatively regulates T-cell and NK-cell activation.[1][2] Its role in dampening immune responses has made it a compelling target for cancer immunotherapy.[1][2] By inhibiting Cbl-b, the threshold for T-cell and NK-cell activation can be lowered, leading to a more robust anti-tumor immune response. Cbl-b-IN-9 is a potent small molecule inhibitor of Cbl-b, and understanding its structure-activity relationship (SAR) is paramount for the development of next-generation immunotherapies. This technical guide provides an in-depth analysis of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Data Presentation: Inhibitory Activity of this compound

This compound is a potent inhibitor of both Cbl-b and its close homolog, c-Cbl. The inhibitory activity is summarized in the table below.

| Compound | Target | IC50 (nM) |

| This compound | Cbl-b | 5.6 |

| This compound | c-Cbl | 4.7 |

Structure-Activity Relationship (SAR) of Lactam-Based Cbl-b Inhibitors

This compound belongs to a class of lactam-containing Cbl-b inhibitors. The patent WO2022169997A1 provides insights into the SAR of this chemical series. The core lactam scaffold is crucial for activity, with modifications at various positions influencing potency and selectivity.

Key SAR insights for related lactam-based inhibitors include:

-

Lactam Ring: The lactam moiety is a critical pharmacophore, likely involved in key interactions with the target protein. The ring size and substitution patterns on the lactam can significantly impact potency.

-

Substituents on the Lactam Nitrogen: Modifications at this position are generally well-tolerated and can be used to modulate physicochemical properties such as solubility and cell permeability.

-

Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the lactam core are major drivers of potency and selectivity. Electron-withdrawing and electron-donating groups at specific positions can lead to significant changes in inhibitory activity. For instance, studies on similar β-lactam structures have shown that the stereochemistry and electronic properties of substituents are critical for biological activity.[3][4]

Experimental Protocols

Cbl-b Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to determine the IC50 value of inhibitors against Cbl-b E3 ligase activity.

Principle: The assay measures the ubiquitination of a substrate by Cbl-b. A GST-tagged Cbl-b and a biotinylated ubiquitin are used. A Europium cryptate-labeled anti-GST antibody and a second acceptor fluorophore-labeled streptavidin are used for detection. When Cbl-b is active, it auto-ubiquitinates, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. Inhibitors will disrupt this process, leading to a decrease in the FRET signal.[5][6]

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT). Prepare solutions of recombinant human E1, E2 (UbcH5b), GST-Cbl-b, and biotin-ubiquitin. Prepare a serial dilution of this compound.

-

Reaction Setup: In a 384-well plate, add the assay buffer, ATP, E1, E2, GST-Cbl-b, and biotin-ubiquitin.

-

Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiation and Incubation: Initiate the reaction by adding the substrate (if applicable) or by incubating at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and acceptor-labeled streptavidin).

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a target engagement assay that confirms the binding of an inhibitor to its target protein in a cellular context.[7][8][9]

Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.[7][8][9]

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat T-cells) to a suitable density. Treat the cells with this compound or DMSO for a specific duration.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Detection: Quantify the amount of soluble Cbl-b in the supernatant using a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of soluble Cbl-b against the temperature for both treated and untreated samples. The shift in the melting curve indicates the degree of target engagement.

T-Cell Activation Assay (IL-2 Production)

This cell-based assay measures the functional consequence of Cbl-b inhibition on T-cell activation.

Principle: Cbl-b is a negative regulator of T-cell activation. Inhibiting Cbl-b is expected to enhance T-cell activation upon stimulation, leading to increased production of cytokines such as Interleukin-2 (IL-2).[10][11]

Methodology:

-

T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

-

Cell Culture and Treatment: Culture the T-cells in a suitable medium. Pre-incubate the cells with a serial dilution of this compound or DMSO.

-

T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) and co-stimulatory signaling.

-

Incubation: Incubate the cells for a period of 24-72 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.

-

Data Analysis: Plot the concentration of IL-2 against the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that induces a half-maximal response).

Signaling Pathways and Visualizations

Cbl-b exerts its negative regulatory function by ubiquitinating key signaling proteins in T-cells and NK-cells, targeting them for degradation or altering their function.[12][13] Inhibition of Cbl-b with this compound blocks this process, leading to enhanced immune cell activation.

Cbl-b Signaling in T-Cell Activation

In T-cells, Cbl-b is a critical gatekeeper that prevents aberrant activation. Upon T-cell receptor (TCR) engagement, Cbl-b is recruited to the signaling complex where it targets key downstream effectors. Inhibition of Cbl-b by this compound leads to sustained signaling and enhanced T-cell activation.

Caption: this compound inhibits Cbl-b, preventing the ubiquitination of key signaling molecules in T-cells.

Cbl-b Signaling in NK-Cell Activation

In Natural Killer (NK) cells, Cbl-b also acts as a negative regulator. It is involved in the downstream signaling of activating receptors and can dampen NK-cell effector functions. Cbl-b inhibition can therefore enhance NK-cell-mediated cytotoxicity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. resource.aminer.org [resource.aminer.org]

- 3. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. revvity.com [revvity.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jitc.bmj.com [jitc.bmj.com]

Cbl-b-IN-9: A Deep Dive into its Impact on Immune Checkpoint Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in attenuating the activation of T cells and Natural Killer (NK) cells. Its function as a negative regulator of anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of a representative Cbl-b inhibitor, Cbl-b-IN-9, detailing its mechanism of action, its profound impact on immune checkpoint pathways, and the experimental methodologies used to elucidate its function. Through a combination of quantitative data, detailed protocols, and pathway visualizations, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction: Cbl-b as an Intracellular Immune Checkpoint

Cbl-b is a RING finger E3 ubiquitin ligase predominantly expressed in immune cells, including T cells, B cells, and NK cells.[1][2] It functions as a key negative regulator of immune responses by establishing the activation threshold for T cells and modulating the tolerance of peripheral T cells.[1] In the absence of co-stimulatory signals, such as through CD28, Cbl-b is upregulated and activated, leading to the ubiquitination and subsequent degradation or functional inhibition of key signaling proteins downstream of the T cell receptor (TCR).[3][4] This action effectively acts as a brake on T cell activation, preventing excessive or inappropriate immune responses.[5]

Genetic knockout studies in mice have demonstrated that the absence of Cbl-b leads to enhanced T cell and NK cell-mediated anti-tumor activity and resistance to tumor transplantation.[2][6] These findings have spurred the development of small molecule inhibitors targeting Cbl-b as a novel cancer immunotherapy strategy.[7] These inhibitors aim to release the brakes on the immune system, allowing for a more robust and sustained anti-tumor response.[5] this compound is a potent, representative small molecule inhibitor of Cbl-b, designed to modulate these intracellular immune checkpoint pathways.

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to Cbl-b and locks it in an inactive conformation, functioning as an "intramolecular glue".[8] This prevents the necessary conformational changes required for its E3 ligase activity.[9] Specifically, Cbl-b inhibitors obstruct the phosphorylation-dependent conformational change at tyrosine 363 (Y363), which is critical for its function.[9] By inhibiting Cbl-b's ability to ubiquitinate its target substrates, this compound effectively lowers the activation threshold of T cells.[4]

The primary mechanism of Cbl-b involves the ubiquitination of several key proteins in the TCR signaling cascade.[3] These substrates include:

-

Phospholipase C gamma 1 (PLCγ1): A crucial enzyme in the TCR signaling pathway that leads to the activation of downstream transcription factors.[3][4]

-

Vav1: A guanine nucleotide exchange factor that plays a role in cytoskeletal rearrangement and T cell activation.[4]

-

Zeta-chain-associated protein kinase 70 (ZAP-70): A tyrosine kinase that is one of the earliest signaling molecules activated upon TCR engagement.[3][4]

-

p85 subunit of PI3K: The regulatory subunit of phosphoinositide 3-kinase, a key signaling molecule downstream of CD28.[4]

By preventing the ubiquitination of these targets, this compound sustains their activity, leading to enhanced and prolonged signaling downstream of the TCR and co-stimulatory receptors. This results in increased T cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[9][10]

Impact on T Cell Signaling Pathways

The inhibition of Cbl-b by this compound has a profound impact on multiple T cell signaling pathways, ultimately leading to a more potent anti-tumor immune response.

T Cell Receptor (TCR) Signaling

Cbl-b acts as a crucial negative regulator of the TCR signaling pathway.[4] Upon TCR engagement by an antigen-presenting cell (APC), a cascade of phosphorylation events is initiated. In the absence of co-stimulation, Cbl-b is recruited to the immunological synapse and ubiquitinates key signaling molecules like ZAP-70 and PLCγ1, dampening the signal.[3][4] this compound blocks this ubiquitination, leading to sustained phosphorylation and activation of these proteins.[10] This results in enhanced activation of downstream pathways, including the MAPK/ERK pathway, which is critical for T cell activation and cytokine production.[3][9]

CD28 Co-stimulatory Pathway

The CD28 co-stimulatory pathway is essential for robust T cell activation.[3] Cbl-b is a key negative regulator of CD28 signaling, in part through the ubiquitination of the p85 subunit of PI3K.[4] By inhibiting Cbl-b, this compound enhances PI3K signaling downstream of CD28, leading to increased T cell survival and proliferation.[4] Importantly, Cbl-b inhibition can lower the requirement for CD28 co-stimulation, enabling T cell activation even in the tumor microenvironment where co-stimulatory signals may be limited.[2]

PD-1 and CTLA-4 Checkpoint Pathways

While this compound acts on an intracellular checkpoint, its effects are intertwined with the established cell-surface checkpoint pathways of PD-1 and CTLA-4. Cbl-b functions downstream of these receptors.[11] CTLA-4 engagement has been shown to upregulate Cbl-b expression, contributing to its inhibitory function.[11] Furthermore, there is evidence linking PD-1 signaling to Cbl-b-mediated immunosuppression.[11] By inhibiting Cbl-b, this compound can potentially overcome the suppressive signals from both PD-1 and CTLA-4 pathways. Preclinical studies have shown that combining a Cbl-b inhibitor with an anti-PD-1 antibody results in synergistic anti-tumor activity, suggesting that targeting both intracellular and extracellular checkpoints can lead to a more comprehensive reversal of immune suppression.[12][13]

Impact on Natural Killer (NK) Cell Function

Cbl-b also plays a negative regulatory role in NK cells.[8][14] Inhibition of Cbl-b in NK cells leads to increased production of effector molecules like IFN-γ and granzyme B, and enhances their cytotoxic activity against tumor cells.[8] Cbl-b has been shown to mediate the ubiquitination of TAM receptors (Tyro3, Axl, Mer), which are involved in NK cell regulation.[11] By blocking this activity, Cbl-b inhibitors can unleash the full cytotoxic potential of NK cells, contributing to the overall anti-tumor response.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Cbl-b inhibitors.

Table 1: In Vitro Activity of Cbl-b Inhibitors

| Assay | Cell Type | Cbl-b Inhibitor | Concentration | Endpoint | Result | Reference |

| Cbl-b Inhibition | Enzyme Assay | This compound | - | IC50 | 5.6 nM | [15] |

| c-Cbl Inhibition | Enzyme Assay | This compound | - | IC50 | 4.7 nM | [15] |

| Cbl-b Inhibition | HTRF Assay | NX-1607 | - | IC50 | 0.19 nM | [3] |

| T-Cell Activation | Human PBMCs | Cbl-b Inhibitor | 1 µM | IL-2 Secretion | Dramatic Increase | [13] |

| IFN-γ Secretion | Dramatic Increase | [13] | ||||

| NK Cell Cytotoxicity | Human NK Cells | Cbl-b Inhibitor | 3 µM | % Cytotoxicity | Increased | [9] |

| NK Cell Proliferation | Human NK Cells | Cbl-b Inhibitor | 3 µM | Proliferation | Increased | [9] |

| T-Cell Proliferation | Mouse CD3+ T cells | NX-1607 | 2 µM | % Ki-67+ cells | Significantly Augmented | [4] |

Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors

| Tumor Model | Treatment | Dosing | Endpoint | Result | Reference |

| CT26 Colon Carcinoma | NX-1607 | 30 mg/kg, PO, QD | Tumor Growth Inhibition (TGI) | 71% (p<0.01) | [16] |

| NX-1607 + anti-PD-1 | 30 mg/kg + 10 mg/kg | Median Overall Survival | Markedly Improved | [3] | |

| Complete Tumor Rejection | Increased Frequency | [3] | |||

| MC38 Colon Carcinoma | NX-1607 | 30 mg/kg, PO, QD | Tumor Growth Inhibition | Significant | [3] |

| NX-1607 + anti-PD-1 | 30 mg/kg + 10 mg/kg | Median Overall Survival | Markedly Improved | [3] | |

| 4T1 Breast Cancer | NX-1607 | 30 mg/kg, PO, QD | Tumor Growth Inhibition | Significant | [3] |

| A20 B-cell Lymphoma | NX-1607 | Oral | Tumor Growth | Notably Decreased | [3] |

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) after Cbl-b Inhibitor Treatment

| Tumor Model | Treatment | Cell Population | Change | Reference |

| CT26 Colon Carcinoma | NX-1607 (30 mg/kg) | CD8+ T cells | Increased Frequency and Number | [16] |

| CD8+ T cells to Treg ratio | Increased | [16] | ||

| A20 B-cell Lymphoma | NX-1607 | CD3+ T cells | Increased | [3] |

| CD4+ T cells | Increased | [3] | ||

| CD8+ T cells | Increased | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Cbl-b inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Activity

This assay is used to measure the E3 ligase activity of Cbl-b and the inhibitory potential of compounds like this compound.[3][17]

-

Principle: The assay measures the auto-ubiquitination of GST-tagged Cbl-b. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and biotin-labeled ubiquitin, detected by streptavidin-acceptor, serves as the acceptor. When Cbl-b is active, it ubiquitinates itself, bringing the donor and acceptor into close proximity and generating a FRET signal.

-

Protocol:

-

Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ATP, biotin-labeled ubiquitin, and the Cbl-b inhibitor to be tested at various concentrations.

-

Add GST-tagged recombinant Cbl-b to initiate the reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents: Terbium-labeled anti-GST antibody and streptavidin-d2.

-

Incubate at room temperature for 60 minutes to allow for antibody binding.

-

Read the fluorescence at 665 nm (acceptor) and 620 nm (donor) on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (665/620) and plot against inhibitor concentration to determine the IC50 value.

-

In Vitro T-Cell Activation and Proliferation Assay

This assay assesses the ability of Cbl-b inhibitors to enhance T-cell activation and proliferation upon TCR stimulation.[4]

-

Principle: Primary T cells are stimulated through their TCR (e.g., with anti-CD3 antibodies) in the presence or absence of a Cbl-b inhibitor. Activation is measured by the upregulation of surface markers like CD69 and CD25, and proliferation is assessed by the dilution of a cell-permeant dye like CFSE or by staining for the proliferation marker Ki-67.

-

Protocol:

-

Isolate primary T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

Label the T cells with CFSE (Carboxyfluorescein succinimidyl ester) if measuring proliferation by dye dilution.

-

Plate the T cells in 96-well plates pre-coated with anti-CD3 antibody.

-

Add the Cbl-b inhibitor at various concentrations. Include a vehicle control.

-

For co-stimulation, soluble anti-CD28 antibody can also be added.

-

Culture the cells for 48-72 hours at 37°C.

-

Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25). If not using CFSE, stain for intracellular Ki-67 after fixation and permeabilization.

-

Analyze the cells by flow cytometry. Gate on the T cell populations and quantify the percentage of activated (CD69+/CD25+) and proliferating (CFSE-low or Ki-67+) cells.

-

Cytokine Release Assay (ELISA)

This assay quantifies the production of key cytokines, such as IL-2 and IFN-γ, by T cells following activation.

-

Principle: Supernatants from the T-cell activation assay are collected and the concentration of specific cytokines is measured using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Protocol:

-

After the T-cell activation culture, centrifuge the plates and collect the supernatants.

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2).

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

-

Incubate, then wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Incubate, then wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP).

-

Incubate, then wash the plate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

-

In Vivo Syngeneic Mouse Tumor Model

This model is used to evaluate the anti-tumor efficacy of Cbl-b inhibitors as monotherapy and in combination with other immunotherapies.[16][18]

-

Principle: Tumor cells of a specific mouse strain are implanted into immunocompetent mice of the same strain. This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent.

-

Protocol:

-

Inject a known number of tumor cells (e.g., CT26 colon carcinoma cells) subcutaneously into the flank of BALB/c mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, Cbl-b inhibitor, anti-PD-1 antibody, combination therapy).

-

Administer the treatments according to the desired schedule (e.g., oral gavage for the Cbl-b inhibitor daily, intraperitoneal injection for the antibody twice a week).

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunophenotyping of TILs).

-

Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatments.

-

Western Blot Analysis for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of key signaling proteins downstream of the TCR, such as PLCγ1 and ERK.[3]

-

Principle: T cells are stimulated in the presence or absence of a Cbl-b inhibitor, and cell lysates are subjected to SDS-PAGE and western blotting to detect the phosphorylated forms of specific proteins using phospho-specific antibodies.

-

Protocol:

-

Stimulate T cells as described in the T-cell activation assay for a short period (e.g., 5-30 minutes).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-PLCγ1).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

-

Conclusion

This compound and other inhibitors of this E3 ubiquitin ligase represent a promising new class of cancer immunotherapies that target an intracellular immune checkpoint. By releasing the brakes on T cell and NK cell activation, these agents can unleash a potent and durable anti-tumor immune response. The preclinical data strongly support the continued development of Cbl-b inhibitors, both as monotherapies and in combination with existing checkpoint blockades like anti-PD-1. The detailed understanding of their mechanism of action and the robust experimental methodologies outlined in this guide provide a solid foundation for future research and clinical translation in the exciting field of immuno-oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. PD-1/LAG-3 co-signaling profiling uncovers CBL ubiquitin ligases as key immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nurixtx.com [nurixtx.com]

- 5. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]

- 6. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]

- 7. nurixtx.com [nurixtx.com]

- 8. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nimbustx.com [nimbustx.com]

- 13. researchgate.net [researchgate.net]

- 14. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nurixtx.com [nurixtx.com]

- 17. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

- 18. researchgate.net [researchgate.net]

The Lynchpin of Immune Tolerance: A Technical Guide to Cbl-b in Cancer Immunology

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the E3 ubiquitin ligase Cbl-b and its multifaceted role in cancer immunology. Addressed to researchers, scientists, and drug development professionals, this document details the molecular mechanisms, experimental data, and key methodologies central to understanding and targeting Cbl-b for therapeutic intervention.

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[1][2][3] Its function as a negative regulator of immune cell activation, particularly in T lymphocytes and Natural Killer (NK) cells, has positioned it as a compelling target in immuno-oncology.[1][2][4] By dampening activating signals, Cbl-b contributes to the immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade immune surveillance.[5] This guide will delve into the core functions of Cbl-b, present quantitative data on its impact on anti-tumor immunity, and provide detailed protocols for key experimental assays.

The Core Function of Cbl-b: An E3 Ubiquitin Ligase

Cbl-b is a RING finger E3 ubiquitin ligase that mediates the attachment of ubiquitin to target proteins, marking them for degradation or altering their function.[6][7] This enzymatic activity is central to its role in regulating signal transduction downstream of various immune receptors.

Cbl-b in T Lymphocyte Activation

Cbl-b is a crucial gatekeeper of T-cell activation, setting the threshold for a productive immune response.[3][8] In the absence of co-stimulatory signals (Signal 2), Cbl-b is recruited to the T-cell receptor (TCR) complex upon antigen presentation (Signal 1). There, it ubiquitinates key downstream signaling molecules, including PLC-γ1 and the p85 subunit of PI3K, leading to their inactivation and preventing T-cell activation, a state known as anergy.[5][9]

Figure 1: Cbl-b signaling in T-cell activation.

Cbl-b in Natural Killer (NK) Cell Function

Cbl-b also negatively regulates the activation of NK cells, which are crucial for innate anti-tumor immunity.[10] It has been shown to be a negative regulator of NK cell proliferation and effector functions.[10] Downregulation of Cbl-b in human NK cells leads to increased expression of granzyme B and perforin, enhanced IFN-γ production, and greater cytotoxicity against tumor cells.[10][11]

Quantitative Data on Cbl-b Function in Cancer Immunology

The functional consequences of Cbl-b inhibition have been quantified in numerous preclinical studies. The following tables summarize key findings from studies utilizing Cbl-b knockout mice and Cbl-b inhibitors.

Effects of Cbl-b Knockout on T-Cell Function

| Parameter | Wild-Type (WT) | Cbl-b Knockout (-/-) | Fold Change | Reference |

| IL-2 Secretion (pg/mL) | [12] | |||

| anti-CD3 stimulation | ~100 | ~500-1000 | 5-10x | [12] |

| IFN-γ Secretion (pg/mL) | [12] | |||

| anti-CD3 stimulation | ~200 | ~1000-2000 | 5-10x | [12] |

| T-Cell Proliferation (% divided) | [13] | |||

| Anergic T cells + peptide | Significantly Reduced | Comparable to non-anergic | N/A | [13] |

Effects of Cbl-b Knockout/Inhibition on Anti-Tumor Immunity

| Tumor Model | Treatment/Genotype | Tumor Growth Inhibition | Survival Benefit | Reference |

| CT26 Colon Carcinoma | Cbl-b Knockout (-/-) | Significant | Increased | [14] |

| MC38 Colon Carcinoma | NX-1607 (Cbl-b inhibitor) | Significant | Increased | [15] |

| 4T1 Breast Cancer | NX-1607 (Cbl-b inhibitor) | Significant | Increased | [15] |

| B16 Melanoma | Cbl-b Knockout (-/-) | Tumor Rejection | Increased | [11] |

| UVB-induced Skin Cancer | Cbl-b Knockout (-/-) | >80% spontaneous rejection | N/A | [4] |

Effects of Cbl-b Inhibition on NK Cell Function

| Parameter | Control | Cbl-b siRNA | Fold Change | Reference |

| Granzyme B mRNA | Baseline | Significantly Increased | N/A | [10] |

| Perforin mRNA | Baseline | Upregulation Trend | N/A | [10] |

| IFN-γ Production (% of cells) | ~4.3% | ~11.5% | ~2.7x | [11] |

| Cytotoxicity (% lysis) | Baseline | Significantly Increased | N/A | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro T-Cell Proliferation Assay (CFSE Dilution)

This protocol is adapted from established methods for assessing T-cell proliferation.[1][13]

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI medium

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Anti-CD3 and anti-CD28 antibodies

-

Flow cytometer

Procedure:

-

Isolate T cells from the spleen or lymph nodes of wild-type and Cbl-b knockout mice.

-

Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of cold complete RPMI medium with 10% FBS.

-

Wash the cells twice with complete RPMI medium.

-

Plate the cells in 96-well plates coated with anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.

-

Culture for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry, gating on the T-cell population and measuring the dilution of CFSE fluorescence.

Figure 2: Workflow for a CFSE-based T-cell proliferation assay.

In Vivo Syngeneic Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor effects of Cbl-b inhibition in a syngeneic mouse model.[15]

Materials:

-

Syngeneic tumor cell line (e.g., CT26, MC38)

-

Cbl-b inhibitor (e.g., NX-1607) or vehicle control

-

Appropriate mouse strain (e.g., BALB/c for CT26)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Culture tumor cells to ~80% confluency.

-

Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells into the flank of each mouse.

-

When tumors become palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Administer the Cbl-b inhibitor or vehicle control orally or via intraperitoneal injection according to the desired dosing schedule.

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

-

Monitor animal health and body weight throughout the study.

-

At the study endpoint, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Figure 3: Workflow for an in vivo syngeneic tumor model.

Cbl-b Ubiquitination Assay

This protocol describes a method to assess the E3 ligase activity of Cbl-b through an in vitro ubiquitination assay followed by western blotting.

Materials:

-

Recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and ubiquitin

-

Substrate protein (e.g., recombinant PLC-γ1)

-

ATP

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and western blotting apparatus

-

Antibodies against ubiquitin and the substrate protein

Procedure:

-

Set up the ubiquitination reaction by combining E1, E2, ubiquitin, ATP, and the substrate protein in the reaction buffer.

-

Initiate the reaction by adding recombinant Cbl-b.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated substrate, which will appear as a high-molecular-weight smear.

-

Strip and re-probe the membrane with an antibody against the substrate protein to confirm equal loading.

The Therapeutic Potential of Targeting Cbl-b

The robust anti-tumor responses observed in Cbl-b deficient models have spurred the development of small molecule inhibitors targeting Cbl-b.[15] These inhibitors aim to unleash the full potential of the immune system to recognize and eliminate cancer cells. Several Cbl-b inhibitors are currently in clinical development, showing promise in early-phase trials for the treatment of advanced solid tumors.[16][17] The therapeutic strategy of inhibiting Cbl-b offers a novel approach to cancer immunotherapy, potentially overcoming resistance to existing checkpoint inhibitors and benefiting a broader patient population.[4]

Conclusion

Cbl-b stands as a central regulator of immune cell function, acting as a critical barrier to potent anti-tumor immunity. Its role as an E3 ubiquitin ligase in dampening T-cell and NK-cell activation provides a clear rationale for its therapeutic targeting in cancer. The quantitative data from preclinical models robustly support the potential of Cbl-b inhibition to enhance anti-tumor responses. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate biology of Cbl-b and to evaluate novel therapeutic strategies aimed at unleashing the immune system against cancer. The ongoing clinical development of Cbl-b inhibitors holds the promise of a new class of immunotherapies that could significantly impact the treatment of a wide range of malignancies.

References

- 1. CFSE dilution to study human T and NK cell proliferation in vitro. (2020) | Iñigo Terrén | 35 Citations [scispace.com]

- 2. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]

- 4. CRISPR/Cas9-based knock-out in human primary T cells (24-well setup) [protocols.io]

- 5. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]

- 6. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 7. In Vivo Bioluminescence Imaging of Tumor Progression in the Lewis Lung Carcinoma Orthotopic Mouse Model: A Comparison Between the Tail Vein Injection and Intranasal Instillation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. stemcell.com [stemcell.com]

Cbl-b-IN-9: A Technical Guide to Overcoming Immunotherapy Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to immune checkpoint inhibitors presents a significant hurdle in oncology. The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has been identified as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells. Inhibition of Cbl-b represents a promising strategy to lower the activation threshold of these immune effectors, thereby unleashing a potent anti-tumor response and potentially overcoming resistance to existing immunotherapies. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the investigation of Cbl-b inhibitors, with a focus on the potential of Cbl-b-IN-9, a potent small molecule inhibitor of Cbl-b. This document details the mechanism of action, key experimental protocols, and available quantitative data to support further research and development in this exciting area of immuno-oncology.

Introduction: The Role of Cbl-b in Immune Suppression

The immune system's ability to eradicate malignant cells is tightly regulated by a series of activating and inhibitory signals. While checkpoint inhibitors targeting surface receptors like PD-1 and CTLA-4 have revolutionized cancer treatment, a significant portion of patients do not respond or develop resistance.[1] This has spurred the investigation of novel intracellular targets that can modulate the immune response.

Cbl-b is a RING finger E3 ubiquitin ligase that functions as a crucial negative regulator of immune cell activation.[2] It is highly expressed in lymphocytes and acts as a gatekeeper to prevent excessive or inappropriate immune responses. In the context of cancer, the tumor microenvironment can exploit this regulatory function to suppress anti-tumor immunity. Cbl-b exerts its inhibitory effects by ubiquitinating key signaling proteins downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28, as well as affecting NK cell activating receptors. This ubiquitination can lead to protein degradation or altered signaling, ultimately raising the activation threshold of T cells and NK cells.[2]

Genetic knockout of Cbl-b in mice has been shown to confer potent anti-tumor immunity and rejection of established tumors, highlighting its potential as a therapeutic target.[3][4] Small molecule inhibitors of Cbl-b, such as this compound, are being developed to pharmacologically replicate this effect, offering a promising new modality to enhance the efficacy of cancer immunotherapy.

Mechanism of Action: How this compound Potentiates Anti-Tumor Immunity

This compound is a potent, cell-permeable small molecule inhibitor of the E3 ubiquitin ligase activity of Cbl-b. By blocking the catalytic function of Cbl-b, this compound prevents the ubiquitination of key downstream signaling molecules in T cells and NK cells. This leads to a lowered activation threshold and enhanced effector functions.

T Cell Activation

In T cells, Cbl-b acts as a critical checkpoint downstream of the TCR and CD28 co-stimulatory receptor. Upon T cell activation, Cbl-b would normally ubiquitinate proteins such as PLC-γ1, Vav1, and the p85 subunit of PI3K, dampening the signaling cascade. Inhibition of Cbl-b by this compound is expected to lead to:

-

Enhanced TCR Signaling: Increased and sustained phosphorylation of key signaling intermediates.

-

Lowered Dependence on Co-stimulation: T cell activation in the absence of strong co-stimulatory signals.

-

Increased Cytokine Production: Enhanced secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][6]

-

Increased T Cell Proliferation: Robust expansion of antigen-specific T cells.

Natural Killer (NK) Cell Activation

In NK cells, Cbl-b has been shown to negatively regulate activating receptor signaling. Inhibition of Cbl-b can enhance the cytotoxic potential of NK cells against tumor targets. The expected effects of this compound on NK cells include:

-

Enhanced Cytotoxicity: Increased degranulation and release of cytotoxic granules (e.g., Granzyme B, Perforin) leading to improved tumor cell lysis.[7]

-

Increased Cytokine Production: Elevated secretion of IFN-γ and other pro-inflammatory cytokines.[7]

-

Overcoming Dysfunction: Reinvigoration of dysfunctional or "exhausted" NK cells within the tumor microenvironment.[8]

Quantitative Data

While comprehensive preclinical data for this compound is still emerging, the available information and data from analogous Cbl-b inhibitors and knockout models provide a strong rationale for its therapeutic potential.

In Vitro Potency

This compound has demonstrated potent inhibition of Cbl-b and the closely related c-Cbl in biochemical assays.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Cbl-b | 5.6 | MedchemExpress |

| This compound | c-Cbl | 4.7 | MedchemExpress |

Expected In Vitro Cellular Activity (Based on Analogous Inhibitors)

The following table summarizes the expected functional outcomes of Cbl-b inhibition in cellular assays, based on published data for other Cbl-b small molecule inhibitors and siRNA-mediated knockdown.

| Assay | Cell Type | Expected Outcome with Cbl-b Inhibition | Representative Data (from analogous inhibitors) | Reference |

| T Cell Proliferation | Human T Cells | Increased proliferation upon TCR stimulation | Significant increase in CFSE dilution | [9] |

| IL-2 Production | Human T Cells | Increased IL-2 secretion | >5-fold increase in IL-2 levels | [9] |

| IFN-γ Production | Human T Cells | Increased IFN-γ secretion | >10-fold increase in IFN-γ levels | [9] |

| NK Cell Cytotoxicity | Human NK Cells | Enhanced killing of tumor target cells | Significant increase in specific lysis of K562 cells | [7] |

Expected In Vivo Anti-Tumor Efficacy (Based on Analogous Inhibitors and Knockout Models)

In vivo studies with other Cbl-b inhibitors and in Cbl-b knockout mice have demonstrated significant anti-tumor activity.

| Model | Treatment/Genetic Modification | Tumor Growth Inhibition (%) | Key Findings | Reference |

| CT26 Syngeneic Mouse Model | Oral Cbl-b Inhibitor (NX-1607) | Significant | CD8+ T cell and NK cell-dependent anti-tumor activity | [10] |

| MC38 Syngeneic Mouse Model | Oral Cbl-b Inhibitor (NX-1607) | Significant | Combination with anti-PD-1 increased complete responses | [11] |

| B16F10 Metastasis Model | Cbl-b Knockout | Significant | NK cell-dependent rejection of metastases | [12] |

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro and in vivo activity of Cbl-b inhibitors like this compound.

In Vitro Cbl-b Auto-ubiquitination Assay

This assay biochemically validates the inhibitory activity of this compound on the E3 ligase function of Cbl-b.

-

Objective: To determine the IC50 of this compound for the inhibition of Cbl-b auto-ubiquitination.

-

Principle: In the presence of E1, E2, ATP, and ubiquitin, Cbl-b catalyzes its own ubiquitination. The level of ubiquitination can be quantified, and the inhibitory effect of a compound can be measured.

-

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human GST-tagged Cbl-b

-

Biotinylated ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound (or other test compound)

-

Detection reagents (e.g., Lumit™ anti-GST-SmBiT and Streptavidin-LgBiT)

-

96-well microplate

-

-

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ATP, and biotinylated ubiquitin in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

-

Add the reaction mixture and the this compound dilutions to a 96-well plate.

-

Initiate the reaction by adding recombinant GST-Cbl-b.

-

Incubate the plate at 37°C for 1-4 hours with gentle shaking.

-

Stop the reaction and add detection reagents (e.g., Lumit™ reagents).

-

Incubate for 30-60 minutes at room temperature.

-

Read the luminescence signal on a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

-

T Cell Proliferation Assay (CFSE-based)

This assay measures the effect of this compound on the proliferation of T cells following stimulation.

-

Objective: To quantify the dose-dependent effect of this compound on T cell proliferation.

-

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, which can be measured by flow cytometry.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

CellTrace™ CFSE Cell Proliferation Kit

-

T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Complete RPMI-1640 medium

-

This compound

-

Flow cytometer

-

-

Procedure:

-

Isolate PBMCs or T cells from healthy donor blood.

-

Label the cells with CFSE according to the manufacturer's protocol.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Include unstimulated and vehicle-treated controls.

-

Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and stain with antibodies against T cell markers (e.g., CD3, CD4, CD8).

-

Acquire the samples on a flow cytometer and analyze the CFSE dilution profile to determine the percentage of divided cells and the proliferation index.

-

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Objective: To assess the in vivo anti-tumor activity of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

-

Principle: A syngeneic tumor model uses immunocompetent mice, allowing for the evaluation of immunomodulatory agents.

-

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)

-

This compound formulated for oral administration

-

Anti-mouse PD-1 antibody

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

-

Administer this compound orally at the desired dose and schedule (e.g., daily).

-

Administer the anti-PD-1 antibody intraperitoneally at the desired dose and schedule (e.g., twice weekly).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

-

Analyze tumor growth curves and survival data to determine the efficacy of the treatments.

-

Conclusion and Future Directions

The inhibition of Cbl-b represents a highly promising strategy in immuno-oncology, with the potential to overcome resistance to current checkpoint inhibitors by directly activating potent anti-tumor immune cells. This compound, as a potent small molecule inhibitor of Cbl-b, warrants further investigation to fully characterize its preclinical and clinical potential.

Future studies should focus on:

-

Generating a comprehensive preclinical data package for this compound: This includes detailed in vitro cellular characterization and in vivo efficacy studies in multiple tumor models.

-

Investigating combination therapies: Exploring the synergy of this compound with other immunotherapies, targeted therapies, and chemotherapies.

-

Identifying predictive biomarkers: Discovering biomarkers that can identify patient populations most likely to respond to Cbl-b inhibition.

-

Elucidating the full spectrum of Cbl-b's roles: Further research into the diverse functions of Cbl-b in different immune cell subsets will provide a deeper understanding of the therapeutic potential and potential side effects of its inhibition.

This technical guide provides a foundational resource for researchers and drug developers interested in advancing the field of Cbl-b inhibition and exploring the therapeutic promise of this compound.

References

- 1. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nurixtx.com [nurixtx.com]

- 11. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]

- 12. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Effects of Cbl-b Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of Cbl-b inhibitors, with a focus on compounds structurally and functionally related to Cbl-b-IN-9. Given the limited publicly available data on this compound, this guide leverages extensive research on the well-characterized, first-in-class Cbl-b inhibitor, NX-1607, to delineate the core mechanism of action and cellular consequences of this promising class of cancer immunotherapeutics. This compound is presumed to be a closely related compound, and thus its effects are expected to be highly similar.

Core Concept: Cbl-b as a Negative Regulator of Immune Activation

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint.[1][2] It acts as a negative regulator, or a brake, on the activation of key immune cells, particularly T-cells and Natural Killer (NK) cells.[1] Cbl-b carries out this function by targeting key signaling proteins for ubiquitination, a process that marks them for degradation.[1] This dampens the immune response and, in the context of cancer, can contribute to an immunosuppressive tumor microenvironment.[3][4]

Inhibiting Cbl-b removes this brake, thereby lowering the activation threshold for T-cells and NK cells and unleashing a more potent anti-tumor immune response.[5][6]

Mechanism of Action of Cbl-b Inhibitors

Potent Cbl-b inhibitors like NX-1607 function as a novel "intramolecular glue."[5] Instead of blocking an active enzymatic site, the inhibitor locks the Cbl-b protein in a closed, inactive conformation.[3][5] This allosteric inhibition prevents a critical phosphorylation event on tyrosine 363 (Y363) that is required to switch Cbl-b into its active state, thus blocking its E3 ligase activity.[6]

Downstream Signaling Pathways Affected by Cbl-b Inhibition

The primary consequence of Cbl-b inhibition is the enhanced and sustained signaling through the T-cell receptor (TCR) and other activating immune receptors.[1][6]

-

Enhanced TCR Signaling: Cbl-b normally ubiquitinates and promotes the degradation of several key proteins in the TCR signaling cascade, including PLCγ1, VAV1, and the p85 subunit of PI3K.[4][6][7] Inhibition of Cbl-b prevents this degradation, leading to a more robust and sustained signal upon TCR engagement.[6]